![molecular formula C18H16BrNO4 B5915047 methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate, also known as Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)phenylamino]acrylate, is a chemical compound that has gained significant attention in scientific research. This compound is a type of acrylate that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is not well understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate may have antibacterial and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in lab experiments is its versatility in the synthesis of various organic compounds. Additionally, this compound has low toxicity, making it a safer alternative to other chemicals. However, one limitation of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in scientific research. One direction is the development of new antibacterial agents and anti-inflammatory agents using this compound as a precursor. Additionally, researchers may explore the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in the development of new materials for electronic and optoelectronic applications. Finally, further studies are needed to determine the long-term effects of this compound on human health.
Méthodes De Synthèse
The synthesis of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate involves the reaction of 4-bromoaniline with methyl 3-(4-bromophenyl)-2-cyanoacrylate in the presence of a base. The resulting product is then treated with methanol and hydrochloric acid to yield methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate.
Applications De Recherche Scientifique
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been widely used in scientific research as a precursor for the synthesis of various organic compounds. This compound has been used in the synthesis of novel antibacterial agents, anti-inflammatory agents, and anticancer agents. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been used in the development of new materials for electronic and optoelectronic applications.
Propriétés
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-15-9-5-13(6-10-15)17(21)20-16(18(22)24-2)11-12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMRBFQLSEFTJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)
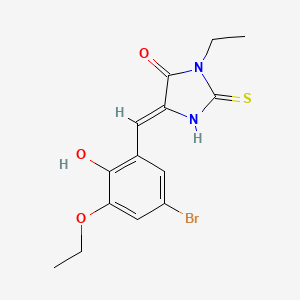
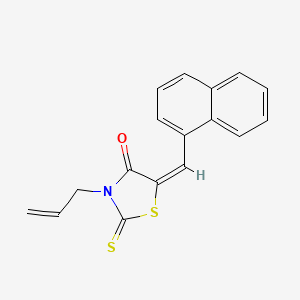
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)
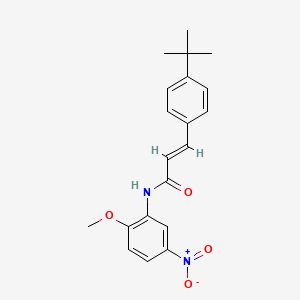
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
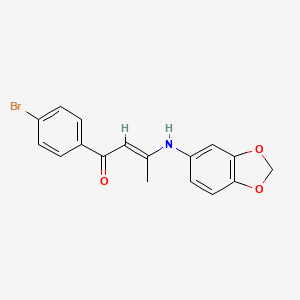
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)
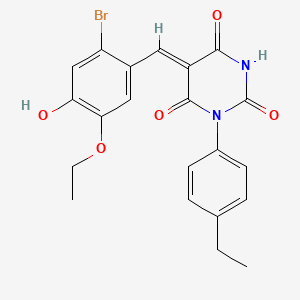

![methyl 3-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylbenzoyl)amino]acrylate](/img/structure/B5915053.png)